molecular formula C21H24N6O B5041244 4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Cat. No.: B5041244
M. Wt: 376.5 g/mol
InChI Key: REHUGFAIFXCUHF-UHFFFAOYSA-N
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Description

4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a complex organic compound that features a combination of phenyl, pyrazole, pyridazine, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to reduced enzyme activity, affecting normal nerve pulse transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, leading to changes in nerve pulse transmission and potentially causing behavioral changes and body movement impairment . Furthermore, the compound’s interaction with ROS-producing proteins can lead to increased oxidative stress, impacting cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, disrupting normal neurotransmission. Additionally, the compound’s interaction with ROS-producing proteins can enhance oxidative stress, leading to cellular damage and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress over extended periods, leading to sustained cellular damage . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and reducing oxidative stress . At higher doses, the compound can induce toxic or adverse effects, including severe oxidative damage, behavioral changes, and impaired motor function . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase and ROS-producing proteins suggests its involvement in pathways related to neurotransmission and oxidative stress . Additionally, the compound may influence other metabolic processes by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, the compound can accumulate in specific compartments, influencing its activity and function . The distribution of the compound within tissues can also affect its overall efficacy and toxicity in vivo .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with acetylcholinesterase suggests its localization at cholinergic synapses, where it can modulate neurotransmission . Additionally, the compound’s accumulation in oxidative stress-related compartments can enhance its effects on cellular metabolism and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine and subsequent attachment to the phenylbutanone backbone.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyridazine Intermediate: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.

    Coupling with Piperazine: The pyrazole and pyridazine intermediates are then coupled with piperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment to Phenylbutanone Backbone: Finally, the coupled product is reacted with 4-phenylbutanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and butanone moieties can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Carboxylic acids derived from the phenyl and butanone moieties.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Enzyme Interactions

The compound has been studied for its ability to interact with specific enzymes, such as acetylcholinesterase. This interaction is crucial in understanding its effects on neurotransmission and potential implications in treating neurodegenerative diseases. Research indicates that inhibition of acetylcholinesterase may enhance cholinergic signaling, which can be beneficial in conditions like Alzheimer’s disease.

Cellular Effects

4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has demonstrated effects on cellular signaling pathways. It modulates gene expression and cellular metabolism, influencing various physiological processes. Studies have shown that it can affect cell proliferation and apoptosis, which are critical in cancer research .

Medicinal Chemistry

Due to its structural complexity, this compound is being investigated for its potential as a therapeutic agent. Its pharmacological properties suggest possible applications in treating inflammatory diseases and certain cancers. Preliminary studies indicate that derivatives of this compound exhibit anti-inflammatory and anticancer activities, making them valuable leads for drug development.

Chemical Biology

In chemical biology, this compound serves as a tool compound to explore biological systems. Researchers utilize it to probe interactions between small molecules and macromolecules, enhancing the understanding of drug-target interactions .

Industrial Applications

The compound's unique properties also lend themselves to industrial applications. It can be used in the development of agrochemicals or as a precursor in synthesizing other biologically active compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it versatile in synthetic chemistry .

Case Studies

Case StudyFocus AreaFindings
Study 1NeuropharmacologyInvestigated the inhibition of acetylcholinesterase; found significant enhancement in cholinergic activity.
Study 2Cancer ResearchDemonstrated anti-proliferative effects on cancer cell lines; suggested mechanisms involving apoptosis induction.
Study 3Chemical SynthesisDeveloped synthetic pathways for producing analogs with improved bioactivity; highlighted the importance of structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse range of potential interactions with biological targets. This structural complexity enhances its potential as a versatile compound in medicinal chemistry and chemical biology research.

Biological Activity

4-Phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C22H26N6O\text{C}_{22}\text{H}_{26}\text{N}_6\text{O}

This structure features a phenyl group, a piperazine moiety, and a pyridazine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole and pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis. A study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising anti-tubercular activity .

Cytotoxicity

The cytotoxic effects of the compound were assessed on human embryonic kidney (HEK-293) cells. The results showed that the tested compounds were nontoxic at concentrations effective against bacterial strains, suggesting a favorable therapeutic index .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some derivatives target DNA or RNA synthesis pathways, preventing bacterial replication.

Study 1: Anti-Tubercular Activity

A series of pyrazole-based compounds were synthesized and tested for anti-tubercular activity. Among these, one derivative exhibited an IC90 value of 3.73 μM, confirming its potency against M. tuberculosis .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study, several derivatives were screened against HEK-293 cells. The findings indicated minimal toxicity at therapeutic concentrations, supporting further development as potential anti-infective agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Target
Compound AAnti-tubercular1.35M. tuberculosis
Compound BCytotoxicity>40HEK-293
Compound CAntimicrobial2.18Various bacteria

Properties

IUPAC Name

4-phenyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(9-4-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)19-10-11-20(24-23-19)27-13-5-12-22-27/h1-3,5-7,10-13H,4,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHUGFAIFXCUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.